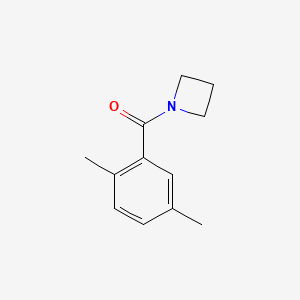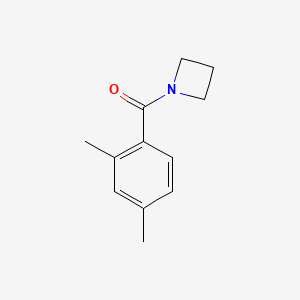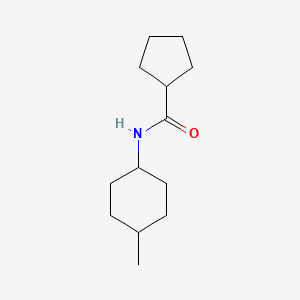
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone, also known as AMPEA, is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential as a modulator of glutamate receptors.
作用機序
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone enhances the activity of AMPA receptors by binding to a specific site on the receptor known as the allosteric modulatory site. This binding results in an increase in the opening of the ion channel, which leads to an increase in the flow of ions into the cell. This increased flow of ions results in an enhancement of the electrical signaling in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process that is thought to underlie learning and memory. 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function. Additionally, 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to be highly selective for AMPA receptors, which reduces the risk of off-target effects. However, one limitation of 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone. One area of research is the development of more potent and selective AMPA receptor modulators. Another area of research is the investigation of the long-term effects of 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone on cognitive function and memory. Additionally, 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has potential as a therapeutic agent for the treatment of neurodegenerative diseases, and future research could focus on its efficacy in preclinical models of these diseases.
合成法
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone can be synthesized using a variety of methods, including the reaction of 1-(4-bromopiperazin-1-yl)propan-2-one with 2-methoxybenzene in the presence of a base such as potassium carbonate. Another method involves the reaction of 1-(4-bromopiperazin-1-yl)propan-2-one with 2-methoxyphenylboronic acid in the presence of a palladium catalyst.
科学的研究の応用
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been the subject of scientific research due to its potential as a modulator of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in learning and memory. 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to enhance the activity of AMPA receptors, which are a subtype of glutamate receptors. This enhancement of AMPA receptor activity can lead to improved cognitive function and memory.
特性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(18)16-7-9-17(10-8-16)15(19)11-13-5-3-4-6-14(13)20-2/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIIMPDRFVLXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)
![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)








![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)